molecular formula C21H27N3O2 B610616 ry796

ry796

Cat. No.: B610616
M. Wt: 353.5 g/mol
InChI Key: LDXZFQWWXMRMAS-OAHLLOKOSA-N
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Description

RY796 is a synthetic organic compound known for its selective inhibition of voltage-gated potassium channels, specifically the KV2.1 and KV2.2 channels. It has a molecular weight of 353.46 and a molecular formula of C21H27N3O2 . This compound is highly pure and biologically active, making it valuable in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RY796 involves multiple steps, starting with the preparation of the core structure followed by functional group modifications. The exact synthetic route is proprietary, but it generally involves the use of organic solvents, catalysts, and specific reaction conditions to achieve high purity and yield .

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, ensuring that the compound meets stringent purity standards required for research applications .

Chemical Reactions Analysis

Types of Reactions

RY796 primarily undergoes substitution reactions due to its functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include organic solvents like dimethyl sulfoxide (DMSO), catalysts, and various oxidizing or reducing agents. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups to the molecule .

Comparison with Similar Compounds

Similar Compounds

    Tetraethylammonium (TEA): A non-selective potassium channel blocker.

    4-Aminopyridine (4-AP): Another potassium channel blocker with broader activity.

    Dendrotoxin: A peptide toxin that inhibits potassium channels.

Uniqueness of RY796

This compound stands out due to its high selectivity for KV2.1 and KV2.2 channels, which makes it a valuable tool for studying these specific channels without affecting others. Its high purity and biological activity further enhance its utility in research .

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

2-(dimethylamino)-5-(2-methylpropanoylamino)-N-[(1R)-1-phenylethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-14(2)20(25)23-17-11-12-19(24(4)5)18(13-17)21(26)22-15(3)16-9-7-6-8-10-16/h6-15H,1-5H3,(H,22,26)(H,23,25)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDXZFQWWXMRMAS-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC(=C(C=C1)N(C)C)C(=O)NC(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC(=O)C2=C(C=CC(=C2)NC(=O)C(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.